
Rivastigmine(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rivastigmine(1+) is an organic cation obtained by protonation of the tertiary amino function of rivastigmine. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a rivastigmine.
Applications De Recherche Scientifique
Parkinson's Disease and Cognitive Impairment
Rivastigmine has been found to be effective in treating the neuropsychiatric complications of advanced Parkinson's disease, including hallucinations, sleep disturbances, and cognitive performance. An open study showed significant improvements in these areas for patients treated with rivastigmine (Reading, Luce, & McKeith, 2001).
Dementia Associated with Parkinson Disease
In a study focusing on dementia associated with Parkinson disease, rivastigmine was shown to benefit various aspects of attention, including sustained attention, focused attention, and processing speed, in a controlled trial (Wesnes, McKeith, Edgar, Emre, & Lane, 2005).
Interaction with Neuronal Ion Currents
Rivastigmine was observed to inhibit certain voltage-activated K+ currents in rat hippocampal neurons, suggesting additional pharmacological actions beyond its antiacetylcholinesterase activity (Pan, Xu, & Wang, 2003).
Brain Activation in Alzheimer’s Disease
Functional magnetic resonance imaging (fMRI) studies show that rivastigmine enhances brain activation in Alzheimer’s disease patients, particularly in the fusiform and frontal cortices. This suggests a link between cognitive performance improvement and altered brain activation (Rombouts, Barkhof, Meel, & Scheltens, 2002).
Effects in Frontotemporal Dementia
A preliminary study indicates that rivastigmine can improve behavioral changes and reduce caregiver burden in patients with frontotemporal dementia (FTD). However, it did not prevent the deterioration of cognition in FTD patients (Moretti et al., 2004).
Kinetic and Structural Interaction with Cholinesterases
Rivastigmine has been shown to interact differently with various cholinesterases. It carbamylates acetylcholinesterase and butyrylcholinesterase at different rates, with a significantly slower reactivation rate in some cases. This suggests a complex interaction mechanism (Bar-on et al., 2002).
Propriétés
Formule moléculaire |
C14H23N2O2+ |
|---|---|
Poids moléculaire |
251.34 g/mol |
Nom IUPAC |
[(1S)-1-[3-[ethyl(methyl)carbamoyl]oxyphenyl]ethyl]-dimethylazanium |
InChI |
InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/p+1/t11-/m0/s1 |
Clé InChI |
XSVMFMHYUFZWBK-NSHDSACASA-O |
SMILES isomérique |
CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)[NH+](C)C |
SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)[NH+](C)C |
SMILES canonique |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)[NH+](C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(15R)-13-(2,5-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263137.png)
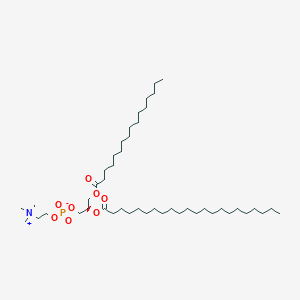
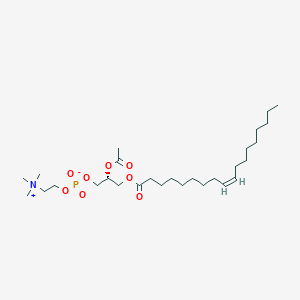
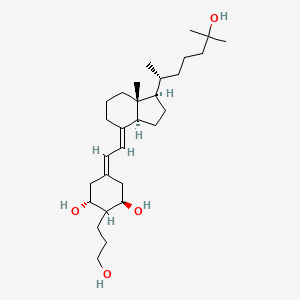
![4-[Oxo-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1263144.png)





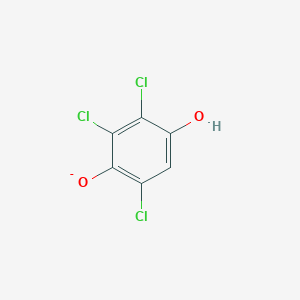
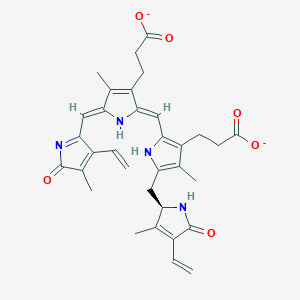
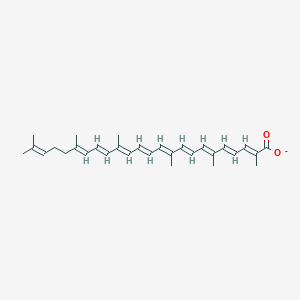
![1-[(3R,3aR)-3-[(1S)-1-hydroxy-2-phenylethyl]-3,3a,6,7-tetrahydro-1H-cyclohepta[c]pyrrol-2-yl]-1-cyclohexanecarboxylic acid methyl ester](/img/structure/B1263158.png)